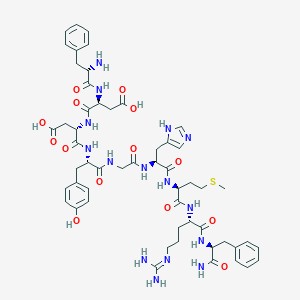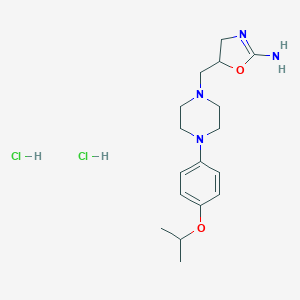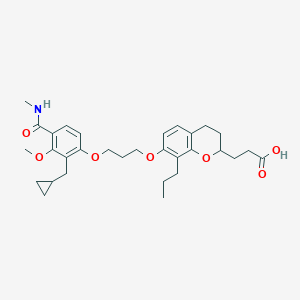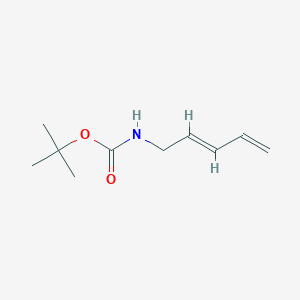
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine, also known as Boc-allylamine, is a chemical compound widely used in scientific research. It is a derivative of allylamine, an important building block in organic chemistry. Boc-allylamine is a white solid, soluble in organic solvents such as ethanol and methanol.
Mechanism of Action
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is an alkylating agent that can react with various nucleophiles, such as thiols and amines. It can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds. These reactions make N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene a versatile building block for the synthesis of bioactive compounds. The mechanism of action of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is based on its ability to modify the structure and function of target molecules.
Biochemical and Physiological Effects:
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene has been shown to have various biochemical and physiological effects. It can inhibit the activity of protein kinases and proteases, which are important enzymes involved in cellular signaling and regulation. N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can also induce apoptosis, or programmed cell death, in cancer cells. These effects make N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene a promising compound for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene has several advantages for lab experiments. It is easy to synthesize and purify, and its reactivity can be easily controlled. It is also compatible with various reaction conditions and can be used in a wide range of synthetic reactions. However, N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can be toxic and should be handled with care. It can also react with other nucleophiles in the reaction mixture, leading to side reactions and decreased yield.
Future Directions
There are several future directions for the research and development of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene. One direction is the synthesis of novel peptidomimetics and bioactive compounds using N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene as a building block. Another direction is the development of new synthetic methods for N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene and its derivatives. Finally, the biological activity and toxicity of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene and its derivatives need to be further investigated to evaluate their potential as drug candidates.
Conclusion:
In conclusion, N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is a versatile building block widely used in scientific research. Its reactivity and compatibility with various reaction conditions make it a valuable tool for the synthesis of bioactive compounds. The future directions for the research and development of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene are promising, and further investigation is needed to fully explore its potential.
Synthesis Methods
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can be synthesized through a multistep process. First, allylamine is protected with tert-butyloxycarbonyl (Boc) to form N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene. The Boc group is then removed with trifluoroacetic acid to obtain the final product. The yield of this reaction is typically high, and the purity of the product can be easily controlled through chromatography.
Scientific Research Applications
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of peptidomimetics, which are synthetic compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug discovery, as they can be designed to target specific biological pathways. N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is also used in the synthesis of other bioactive compounds, such as inhibitors of protein kinases and proteases.
properties
CAS RN |
157424-76-5 |
|---|---|
Product Name |
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+ |
InChI Key |
WMOXWVRJMDXJKS-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C=C |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
synonyms |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





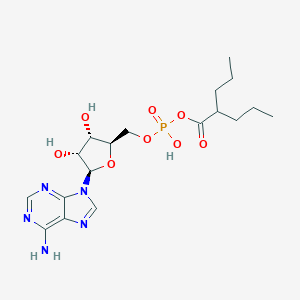


![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)

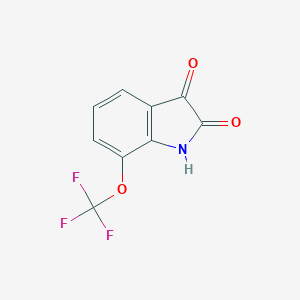
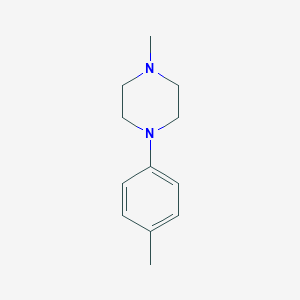
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
